molecular formula C9H8ClF2NO B159577 3-chloro-N-(3,4-difluorophenyl)propanamide CAS No. 132669-28-4

3-chloro-N-(3,4-difluorophenyl)propanamide

Cat. No. B159577
CAS RN: 132669-28-4
M. Wt: 219.61 g/mol
InChI Key: VBUIQHWEHAHIKQ-UHFFFAOYSA-N
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Description

3-chloro-N-(3,4-difluorophenyl)propanamide is a chemical compound with the molecular formula C9H8ClF2NO . It has a molecular weight of 219.62 .


Molecular Structure Analysis

The InChI code for 3-chloro-N-(3,4-difluorophenyl)propanamide is 1S/C9H8ClF2NO/c10-4-3-9(14)13-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,14) . This indicates that the molecule consists of a propanamide backbone with a chlorine atom on the third carbon and a 3,4-difluorophenyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

3-chloro-N-(3,4-difluorophenyl)propanamide is a powder at room temperature . The predicted melting point is 118.63°C, and the predicted boiling point is approximately 348.5°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of 1.54 .

Scientific Research Applications

Synthesis and Chemical Properties

3-chloro-N-(3,4-difluorophenyl)propanamide is a chemical compound that has been explored for its potential applications in various scientific research domains. One notable area is its role as an intermediate in organic synthesis. For instance, the development of a practical enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol highlights the significance of such compounds in synthesizing chiral intermediates for pharmaceutical applications, such as Ticagrelor, which is used for treating acute coronary syndromes. This process showcases the efficiency and environmental friendliness of using biocatalysis for chemical synthesis, with high conversion rates and excellent enantiomeric excesses, thereby simplifying the original process operations and reducing safety risks (Guo et al., 2017).

Antimicrobial Properties

Compounds similar to 3-chloro-N-(3,4-difluorophenyl)propanamide have been synthesized and evaluated for their antibacterial and antifungal properties. Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have been studied for their potential antimicrobial activities. These compounds, obtained through copper-catalyzed anionarylation of acrylic and methacrylic acids amides, have shown promising results in tests for antibacterial and antifungal activities, demonstrating the broader chemical family's relevance in developing new antimicrobial agents (Baranovskyi et al., 2018).

Environmental Impact Studies

Research on compounds structurally related to 3-chloro-N-(3,4-difluorophenyl)propanamide, such as propanil N-(3,4-dichlorophenyl)propanamide, provides insights into the environmental fate and ecological impact of these chemicals when used as herbicides. Studies have examined the movement and retention of propanil in paddy-riverine wetland systems, revealing its persistence in water and soil, as well as its uptake by wetland plants. Such research underscores the importance of understanding the environmental behaviors of chemical compounds, their potential accumulation in ecosystems, and implications for human and environmental health (Perera et al., 1999).

Photocatalytic Degradation

The photocatalytic degradation of anilides, including compounds similar to 3-chloro-N-(3,4-difluorophenyl)propanamide, has been investigated to understand their breakdown under UV-A and solar light. This research is crucial for developing strategies to mitigate the environmental impact of synthetic organic compounds. The studies indicate that photocatalysis can effectively degrade these compounds, converting them into less harmful substances, which has significant implications for environmental protection and pollution control (Sturini et al., 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .

properties

IUPAC Name

3-chloro-N-(3,4-difluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO/c10-4-3-9(14)13-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUIQHWEHAHIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392792
Record name 3-chloro-N-(3,4-difluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3,4-difluorophenyl)propanamide

CAS RN

132669-28-4
Record name 3-chloro-N-(3,4-difluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloropropionyl chloride (139.16 g) is added with stirring in the course of 1 hour and a half to a solution, heated to a temperature in the region of 55° C., of 3,4-difluoroaniline (125 g) in pyridine (80 cc) and acetone (1.5 liters), and the mixture is maintained at this temperature for 1 hour and a half. After cooling to approximately 20° C., the solution is poured with stirring into a mixture of water (1 liter) and crushed ice (500 g). The temperature is allowed to rise to approximately 20° C. and the product is extracted with dichloromethane (3×500 cc). The combined organic extracts are washed with N hydrochloric acid (500 cc) and water (5×500 cc), dried over magnesium sulphate, filtered and concentrated under reduced pressure (20 kPa) at approximately 50° C. The solid obtained is taken up in n-hexane (500 cc), drained and washed with the same solvent (2×100 cc). 3',4'-Difluoro-3-chloropropionanilide (202.9 g) is obtained in the form of a beige solid, m.p. 76° C., which is used without further purification for the subsequent steps.
Quantity
139.16 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

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